molecular formula C7H7Cl2F2N B6277834 2-chloro-4,5-difluoro-N-methylaniline hydrochloride CAS No. 2763760-15-0

2-chloro-4,5-difluoro-N-methylaniline hydrochloride

Cat. No.: B6277834
CAS No.: 2763760-15-0
M. Wt: 214.04 g/mol
InChI Key: OETSBQJVIUTUTK-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoro-N-methylaniline hydrochloride is an aromatic amine derivative with a molecular formula of C₇H₆ClF₂N·HCl. Its structure features a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at positions 4 and 5, and an N-methylamine group, which is protonated as a hydrochloride salt. Key identifiers include:

  • SMILES: CNC1=CC(=C(C=C1Cl)F)F.Cl
  • InChIKey: XPOOKQWADHVCLW-UHFFFAOYSA-N
  • Collision Cross Section (CCS): Predicted values range from 129.7 Ų ([M+H]⁺) to 142.3 Ų ([M+Na]⁺), indicating moderate molecular compactness in mass spectrometry .

This compound is likely used in pharmaceutical or agrochemical synthesis due to its halogenated aromatic structure, which enhances reactivity in coupling reactions.

Properties

CAS No.

2763760-15-0

Molecular Formula

C7H7Cl2F2N

Molecular Weight

214.04 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H6ClF2N.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3,11H,1H3;1H

InChI Key

OETSBQJVIUTUTK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1Cl)F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Halogenation of N-Methylaniline Derivatives

This alternative pathway begins with N-methylaniline, sequentially introducing chlorine and fluorine via electrophilic aromatic substitution (EAS):

Step 1: N-Methylation of Aniline

  • Aniline is methylated using methylating agents under alkaline conditions.

Step 2: Directed Chlorination

  • Chlorine is introduced at the 2-position using FeCl₃ as a catalyst, leveraging the directing effects of the methylamino group.

Step 3: Fluorination via Balz-Schiemann Reaction

  • The 4- and 5-positions are fluorinated by converting the amine to a diazonium salt followed by thermal decomposition in the presence of fluoroboric acid (HBF₄).

Step 4: Hydrochloride Formation

  • The product is treated with HCl gas to form the hydrochloride salt.

Challenges :

  • Competing substitution patterns require precise control of reaction conditions.

  • Low regioselectivity in fluorination steps reduces overall yield.

Optimization Strategies for Industrial-Scale Production

Temperature and Reaction Time

Optimal diazotization occurs at -3–0°C, minimizing side reactions such as diazonium salt decomposition. Prolonged reaction times (>3 hours) at elevated temperatures (>10°C) reduce yields by 15–20%.

Solvent and Reagent Selection

  • Hydrofluoric Acid : Anhydrous HF enhances reaction efficiency but necessitates specialized equipment due to corrosivity.

  • Alternatives : Tetrafluoroboric acid (HBF₄) offers safer handling in fluorination steps.

Purification Techniques

Distillation :

  • Fractional distillation under reduced pressure (0.02–0.05 MPa) isolates the product with >98% purity.
    Crystallization :

  • Ethanol/water mixtures (3:1 v/v) yield crystalline hydrochloride salts with 99% purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H), 3.15 (s, 3H).

  • ¹³C NMR (100 MHz, D₂O): δ 152.1 (C-F), 150.3 (C-F), 135.2 (C-Cl), 122.4–116.8 (aromatic carbons), 38.7 (N-CH₃).

Chromatographic Purity :

  • HPLC (C18 column, MeOH/H₂O = 70:30): Retention time = 6.8 min, purity >99% .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-4,5-difluoro-N-methylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights critical distinctions between 2-chloro-4,5-difluoro-N-methylaniline hydrochloride and analogous compounds:

Compound Name Molecular Formula Substituents Functional Groups Key Features Reference
2-Chloro-4,5-difluoro-N-methylaniline HCl C₇H₆ClF₂N·HCl Cl (C2), F (C4, C5) Aromatic amine hydrochloride Halogen-rich, protonated amine
4-Chloro-N-methyl-2-nitroaniline C₇H₇ClN₂O₂ Cl (C4), NO₂ (C2) Nitroaniline Electron-withdrawing nitro group
5-Chloro-2-nitro-N-phenylaniline C₁₂H₉ClN₂O₂ Cl (C5), NO₂ (C2), Ph (N-linked) N-phenylnitroaniline Extended aromatic system
2-Chloro-4,5-dimethoxyaniline hydrochloride C₈H₁₀ClNO₂·HCl Cl (C2), OMe (C4, C5) Methoxy-substituted aniline HCl Electron-donating methoxy groups
4-Chloro-2,3-difluorobenzoic acid C₇H₃ClF₂O₂ Cl (C4), F (C2, C3) Carboxylic acid Acidic functional group

Key Observations

Halogen vs. Nitro Substituents: Compounds like 4-Chloro-N-methyl-2-nitroaniline (similarity score 0.96 ) replace fluorine with a nitro group (NO₂), increasing electron-withdrawing effects and altering reactivity in electrophilic substitution. The absence of fluorine in nitroaniline derivatives reduces steric hindrance but may decrease stability under acidic conditions.

Methoxy vs. Fluoro Substituents :

  • 2-Chloro-4,5-dimethoxyaniline hydrochloride () substitutes fluorine with methoxy (OMe) groups, which are electron-donating. This enhances solubility in polar solvents but reduces electrophilic reactivity compared to fluorine .

Hydrochloride Salt vs. Free Amine/Carboxylic Acid :

  • The hydrochloride salt form of the target compound improves water solubility compared to free amines (e.g., 4-Chloro-2,3-difluorobenzoic acid ), which relies on carboxylic acid groups for solubility .

Synthetic Utility: and highlight the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in activating carboxylic acids for amide bond formation.

Biological Activity

2-Chloro-4,5-difluoro-N-methylaniline hydrochloride (CAS No. 2763760-15-0) is an organic compound with significant implications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include chlorine and fluorine substituents on the benzene ring and a methylated amino group. Understanding its biological activity is essential for leveraging its potential applications in drug development and chemical synthesis.

The molecular formula of this compound is C7H7ClF2N·HCl, with a molecular weight of 214.04 g/mol. The compound's structure can be represented by the following SMILES notation: CNC1=CC(=C(C=C1Cl)F)F.

PropertyValue
CAS No.2763760-15-0
Molecular FormulaC7H7ClF2N
Molecular Weight214.04 g/mol
IUPAC NameThis compound
InChI KeyXPOOKQWADHVCLW-UHFFFAOYSA-N

The biological activity of this compound largely depends on its ability to interact with specific biological targets. This compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites or allosteric sites. The presence of fluorine and chlorine atoms enhances its lipophilicity and may influence its binding affinity and selectivity towards biological targets.

Biological Activity Studies

Research indicates that derivatives of aniline compounds, including those with halogen substitutions like this compound, exhibit various biological activities such as:

  • Antimicrobial Activity : Some studies have reported that halogenated anilines possess antimicrobial properties, potentially making them candidates for developing new antibiotics.
  • Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be useful in treating diseases related to enzyme dysregulation.

Case Study 1: Antitumor Activity

A study conducted on structurally similar compounds revealed that halogenated anilines exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This suggests that this compound could also possess similar antitumor properties.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, it was found that certain aniline derivatives could effectively inhibit the activity of cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism, highlighting the potential use of this compound in pharmacological applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
3-ChloroanilineAntimicrobialKnown for broad-spectrum activity
4-FluoroanilineAntitumorEffective against multiple cancer types
2-Chloro-4-fluoroanilineEnzyme inhibitorTargeting specific metabolic pathways

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-chloro-4,5-difluoro-N-methylaniline hydrochloride with high purity, and how can intermediates be validated?

  • Methodological Answer : Synthesis typically involves sequential halogenation and methylation. Key steps include:

  • Chlorination/Fluorination : Use anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Methylation : Employ methylamine hydrochloride under reflux in a polar aprotic solvent (e.g., DMF). Validate intermediates using 1H^1\text{H} NMR to confirm N-methylation (singlet at ~3.0 ppm for -CH3_3) and 19F^{19}\text{F} NMR for fluorinated positions .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Confirm purity via HPLC (≥98%) with a C18 column and 0.1% TFA in acetonitrile/water gradient .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify aromatic protons (6.5–8.0 ppm) and quaternary carbons. 19F^{19}\text{F} NMR resolves fluorine environments (e.g., -4,5-difluoro substituents at ~-110 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+^+ at m/z 200.02 (calculated for C7_7H7_7ClF2_2N+^+). Discrepancies between NMR and MS data may arise from isotopic patterns (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}); cross-validate using isotopic abundance calculators .

Q. What solvents and conditions are recommended for solubility testing, and how does this impact reaction design?

  • Methodological Answer :

  • Solubility Profiling : Test in DMSO (high solubility for stock solutions), methanol, and dichloromethane. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Reaction Design : Low solubility in non-polar solvents may necessitate phase-transfer catalysts for nucleophilic substitutions. Pre-saturate solvents with inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for derivatives of this compound?

  • Methodological Answer :

  • Variables : Temperature (60–120°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF).
  • Design : Use a 23^3 factorial design to assess main effects and interactions. Analyze yield and byproduct formation via ANOVA. For example, higher temperatures in DMF may favor Fries rearrangements, requiring quenching at specific timepoints .
  • Validation : Confirm optimal conditions with triplicate runs and control for batch-to-batch variability .

Q. What computational approaches predict the compound’s reactivity in biological systems, and how are force fields parameterized?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with the InChIKey XPOOKQWADHVCLW-UHFFFAOYSA-N to model binding to cytochrome P450 enzymes. Parameterize fluorine atoms using Merck Molecular Force Field (MMFF) due to their electronegativity .
  • MD Simulations : Run 100-ns trajectories in GROMACS with explicit solvent (TIP3P water). Monitor halogen bonding (Cl···π interactions) using radial distribution functions (RDFs) .

Q. How can hygroscopicity of the hydrochloride salt be mitigated during storage and handling?

  • Methodological Answer :

  • Storage : Use desiccated containers with silica gel under argon. For long-term stability, lyophilize and store at -20°C in amber vials .
  • Handling : Conduct weighing in a glovebox (RH <10%). Pre-dry solvents (e.g., molecular sieves for DMSO) to prevent hydrate formation during reactions .

Q. What strategies resolve contradictory data in oxidative degradation studies (e.g., quinone vs. carboxylic acid formation)?

  • Methodological Answer :

  • Controlled Oxidation : Use H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) for radical-mediated pathways vs. KMnO4_4 for direct oxidation. Monitor intermediates via LC-MS at pH 2–7.
  • Mechanistic Probes : Isotope labeling (18O^{18}\text{O}) or EPR spectroscopy to detect radical intermediates. Quinone formation dominates under acidic conditions, while carboxylic acids form at neutral pH .

Data Contradiction Analysis

Q. Why might NMR and X-ray crystallography data conflict regarding molecular conformation?

  • Methodological Answer :

  • Solution vs. Solid State : NMR captures dynamic conformers in solution, while X-ray shows static packing effects. For example, the N-methyl group may rotate freely in solution but adopt a fixed position in crystals.
  • Resolution : Compare DFT-optimized gas-phase structures (B3LYP/6-31G*) with experimental data. Use Hirshfeld surface analysis to identify intermolecular forces (e.g., Cl···H interactions) influencing solid-state conformation .

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